molecular formula C20H18N2O5 B3674674 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B3674674
M. Wt: 366.4 g/mol
InChI Key: VZPWDFBQAXTULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate, also known as MIIP, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields, including drug discovery and cancer research. MIIP is a small molecule inhibitor that is used to target specific enzymes and proteins involved in various cellular processes.

Mechanism of Action

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate works by inhibiting the activity of specific enzymes and proteins involved in cellular processes. Specifically, this compound inhibits the activity of PI3K, Akt, and mTOR, which are all involved in the regulation of cell growth and proliferation. By inhibiting these enzymes and proteins, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and potential therapeutic effects in various other diseases. This compound has also been shown to have low toxicity in animal studies, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is its specificity for certain enzymes and proteins, making it a potentially effective treatment for specific diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other cancer therapies. However, one limitation of this compound is its limited availability and cost, which may hinder its widespread use in research and clinical settings.

Future Directions

There are several future directions for 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate research, including further studies on its potential in cancer therapy and other diseases, optimization of its synthesis method to increase availability and reduce cost, and development of more effective this compound analogs with improved specificity and potency. Additionally, future studies may focus on the development of this compound-based drug delivery systems to improve its efficacy and reduce toxicity. Overall, this compound shows great potential in various fields and warrants further research and development.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has been extensively studied for its potential in drug discovery and cancer research. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, including PI3K, Akt, and mTOR. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been studied for its potential in treating various other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-6-7-14(10-18(13)22(25)26)19(23)12-27-20(24)9-8-15-11-21-17-5-3-2-4-16(15)17/h2-7,10-11,21H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWDFBQAXTULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Reactant of Route 4
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.